molecular formula C21H20N2O2S B5916844 4-methyl-N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]benzenesulfonamide

4-methyl-N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]benzenesulfonamide

Cat. No.: B5916844
M. Wt: 364.5 g/mol
InChI Key: NVLLNCZVEVYHMM-QURGRASLSA-N
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Description

4-methyl-N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]benzenesulfonamide is a complex organic compound with the molecular formula C21H20N2O4S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with 4-methylbenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst, often an acid or base, to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

4-methyl-N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit carbonic anhydrase IX, which is involved in pH regulation in cancer cells, thereby exerting antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]benzenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable imine bonds and undergo various chemical transformations makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-methyl-N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-16-8-12-19(13-9-16)21(18-6-4-3-5-7-18)22-23-26(24,25)20-14-10-17(2)11-15-20/h3-15,23H,1-2H3/b22-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLLNCZVEVYHMM-QURGRASLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NS(=O)(=O)C2=CC=C(C=C2)C)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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